molecular formula C22H16N2O2 B2550112 (2Z)-2-({[1,1'-biphenyl]-4-yl}imino)-2H-chromene-3-carboxamide CAS No. 325799-89-1

(2Z)-2-({[1,1'-biphenyl]-4-yl}imino)-2H-chromene-3-carboxamide

Cat. No.: B2550112
CAS No.: 325799-89-1
M. Wt: 340.382
InChI Key: LNNZHDKJOKVLFN-GYHWCHFESA-N
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Description

(2Z)-2-({[1,1'-biphenyl]-4-yl}imino)-2H-chromene-3-carboxamide is a chromene-based imino derivative characterized by a planar chromene scaffold fused with a biphenylimino group at position 2 and a carboxamide moiety at position 2. Chromene derivatives are widely studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .

Properties

IUPAC Name

2-(4-phenylphenyl)iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O2/c23-21(25)19-14-17-8-4-5-9-20(17)26-22(19)24-18-12-10-16(11-13-18)15-6-2-1-3-7-15/h1-14H,(H2,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNZHDKJOKVLFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N=C3C(=CC4=CC=CC=C4O3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-({[1,1’-biphenyl]-4-yl}imino)-2H-chromene-3-carboxamide typically involves a multi-step process. One common method starts with the preparation of the chromene core, followed by the introduction of the biphenyl group through a series of coupling reactions. The final step involves the formation of the imino linkage under controlled conditions, often using a dehydrating agent to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the compound during large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-({[1,1’-biphenyl]-4-yl}imino)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups to the chromene core, enhancing its reactivity.

    Reduction: Reduction reactions can modify the imino linkage, potentially altering the compound’s properties.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms into the biphenyl group.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-({[1,1’-biphenyl]-4-yl}imino)-2H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound has been studied for its potential as a fluorescent probe due to its chromene core. It can be used to label biomolecules, enabling the visualization of biological processes in real-time.

Medicine

In medicine, (2Z)-2-({[1,1’-biphenyl]-4-yl}imino)-2H-chromene-3-carboxamide is being investigated for its potential as an anti-cancer agent. Preliminary studies suggest that it can inhibit the growth of certain cancer cells by interfering with specific cellular pathways.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which (2Z)-2-({[1,1’-biphenyl]-4-yl}imino)-2H-chromene-3-carboxamide exerts its effects involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and enzymes, altering their activity and affecting cellular processes. The chromene core is particularly important for its ability to interact with nucleic acids, potentially disrupting DNA replication and transcription.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key structural analogues differ primarily in the substituents on the imino group, chromene ring, and carboxamide moiety. Below is a comparative analysis:

Compound Name Substituents (Chromene Position) Key Features Molecular Weight (g/mol) Reported Properties/Activities
(2Z)-2-({[1,1'-biphenyl]-4-yl}imino)-2H-chromene-3-carboxamide Biphenylimino (C2) High lipophilicity due to biphenyl; potential π-π stacking interactions ~373.4 (calc.) Not reported in evidence
8-Methoxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide 2-Chlorophenyl (C2), Methoxy (C8) Electron-withdrawing Cl enhances stability; methoxy improves solubility ~328.7 (calc.) Synthetic intermediate
(2Z)-6-Bromo-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide Phenoxyphenylimino (C2), Br (C6) Bromine increases molecular weight; phenoxy enhances π-interactions ~438.3 (calc.) No biological data reported
(2Z)-N-Acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide 4-Fluorophenylimino (C2), Acetyl Fluorine improves metabolic stability; acetyl modifies pharmacokinetics ~325.3 (calc.) ChemSpider ID: MFCD01536792
2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide Hydrazinylidene, sulfamoyl Sulfamoyl group enhances hydrogen bonding; cyano stabilizes structure 357.38 Mp 288°C; antimicrobial potential

Key Observations:

  • Biphenyl vs.
  • Halogen Effects : Bromine (in ) and chlorine (in ) introduce electron-withdrawing effects, which may stabilize the chromene ring but increase molecular weight. The biphenyl group lacks halogens, relying instead on aromatic interactions.
  • Functional Group Modifications : Acetylation () and sulfamoyl groups () alter solubility and binding profiles. The target compound’s carboxamide may facilitate hydrogen bonding in biological targets.

Physicochemical and Spectral Properties

  • Melting Points : Biphenyl-containing compounds are expected to have lower melting points than polar derivatives (e.g., sulfamoyl compound with mp 288°C).
  • Solubility : The biphenyl group’s hydrophobicity may reduce water solubility compared to methoxy- or sulfamoyl-substituted analogues.
  • Spectral Data: IR and NMR trends align with similar compounds: IR: Strong C=O (1660–1680 cm⁻¹) and C≡N (~2210 cm⁻¹) stretches (cf. ). ¹H NMR: Aromatic protons in the biphenyl region (~6.8–7.8 ppm) and imino proton (~10–12 ppm) .

Biological Activity

The compound (2Z)-2-({[1,1'-biphenyl]-4-yl}imino)-2H-chromene-3-carboxamide is a member of the chromene family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a chromene core with an imino group and a carboxamide functional group, which contribute to its unique chemical properties. The presence of biphenyl moiety enhances its structural complexity and may influence its biological interactions.

Anticancer Properties

Research indicates that chromene derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to (2Z)-2-({[1,1'-biphenyl]-4-yl}imino)-2H-chromene-3-carboxamide can inhibit the proliferation of various cancer cell lines through mechanisms such as:

  • Topoisomerase Inhibition : The compound may inhibit topoisomerases, enzymes crucial for DNA replication and transcription, leading to apoptosis in cancer cells.
  • Cell Cycle Arrest : It has been observed to induce cell cycle arrest at the G2/M phase in several cancer types.
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.0Topoisomerase inhibition
HeLa (Cervical)12.5Induction of apoptosis
A549 (Lung)18.0Cell cycle arrest

Antimicrobial Activity

The compound has shown promising results against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

Anti-inflammatory Effects

In vitro studies have demonstrated that (2Z)-2-({[1,1'-biphenyl]-4-yl}imino)-2H-chromene-3-carboxamide can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is potentially mediated through the inhibition of NF-kB signaling pathways.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The imino group facilitates binding to enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It may modulate receptor activity related to cell proliferation and survival.

Study 1: Anticancer Activity in vitro

A study published in Molecular Pharmacology evaluated the anticancer effects of chromene derivatives. The results indicated that compounds with similar structures to (2Z)-2-({[1,1'-biphenyl]-4-yl}imino)-2H-chromene-3-carboxamide exhibited significant cytotoxicity against multiple cancer cell lines, with IC50 values comparable to standard chemotherapeutics.

Study 2: Antimicrobial Efficacy

In a study focusing on antimicrobial properties, (2Z)-2-({[1,1'-biphenyl]-4-yl}imino)-2H-chromene-3-carboxamide was tested against Gram-positive and Gram-negative bacteria. The findings revealed that it inhibited bacterial growth effectively, suggesting potential as a lead compound for antibiotic development.

Q & A

Basic: What are the common synthetic routes for (2Z)-2-({[1,1'-biphenyl]-4-yl}imino)-2H-chromene-3-carboxamide, and how do reaction conditions influence yield?

Answer:
The compound is typically synthesized via condensation reactions. A standard method involves refluxing 4-oxo-4H-chromene-3-carboxaldehyde with a biphenyl-4-amine derivative in ethanol, followed by purification via crystallization (yield ~76%) . Alternative routes include using glacial acetic acid for cyclization to form fused chromene systems . Reaction conditions such as solvent choice (e.g., ethanol vs. PEG-400), temperature, and catalyst presence (e.g., piperidine) significantly impact yield and purity. For example, prolonged reflux in acetic acid may enhance cyclization efficiency but risks decomposition .

Basic: What spectroscopic techniques are employed to confirm the structure of (2Z)-2-({[1,1'-biphenyl]-4-yl}imino)-2H-chromene-3-carboxamide?

Answer:
Key techniques include:

  • IR Spectroscopy : To identify functional groups (e.g., C=O at ~1635 cm⁻¹, NH₂ stretches at 3400–3480 cm⁻¹) .
  • ¹H/¹³C NMR : For structural elucidation, though low solubility in common deuterated solvents (e.g., DMSO-d₆) may require alternative solvents like DMF-d₇ or elevated temperatures .
  • Elemental Analysis : To validate empirical formulas (e.g., C, H, N percentages within ±0.3% of theoretical values) .

Advanced: How can researchers address low solubility challenges during NMR characterization of iminochromene derivatives?

Answer:
Strategies include:

  • Solvent Optimization : Use high-polarity deuterated solvents (e.g., DMF-d₇, DMSO-d₆) or sonication to enhance dissolution .
  • Derivatization : Introduce solubilizing groups (e.g., methoxy or hydroxyl substituents) on the biphenyl moiety without altering core reactivity .
  • High-Temperature NMR : Acquire spectra at elevated temperatures (e.g., 50–80°C) to reduce aggregation .
  • Alternative Techniques : Employ solid-state NMR or X-ray crystallography if solution-state NMR remains impractical .

Advanced: What strategies resolve contradictions between reported synthetic yields and purity in literature?

Answer:

  • Reproducibility Checks : Replicate procedures with strict control of variables (e.g., solvent purity, reflux duration). For example, yields drop if ethanol contains trace water during imine formation .
  • By-Product Analysis : Use HPLC or TLC to identify side products (e.g., oxazine derivatives from over-cyclization) .
  • Advanced Purification : Replace crystallization with column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) to isolate target compounds from complex mixtures .

Advanced: How to design experiments to assess the biological activity of this compound against microbial pathogens?

Answer:

  • In Vitro Assays : Test against Mycobacterium tuberculosis (MIC determination) and Gram-positive/-negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., electron-withdrawing groups on the chromene ring) to enhance antimicrobial potency .
  • Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK-293) to evaluate selectivity indices .

Advanced: What methodologies confirm the (2Z) stereochemistry in the iminochromene core?

Answer:

  • X-ray Crystallography : Definitive confirmation via crystal structure analysis, resolving the imine bond geometry .
  • NOE Experiments : Detect spatial proximity between protons on the biphenyl and chromene moieties in the Z-configuration .
  • Computational Modeling : Compare experimental IR/NMR data with DFT-calculated spectra for Z vs. E isomers .

Advanced: How to optimize regioselectivity in chromene ring formation during synthesis?

Answer:

  • Catalyst Screening : Test bases (e.g., piperidine) or Lewis acids (e.g., ZnCl₂) to direct cyclization to the 2H-chromene isomer .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor intramolecular cyclization over dimerization .
  • Kinetic Control : Shorten reaction times to trap the thermodynamically less stable 2H-chromene product before isomerization .

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